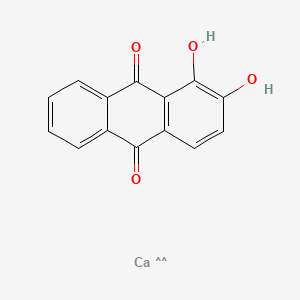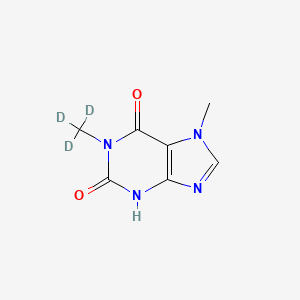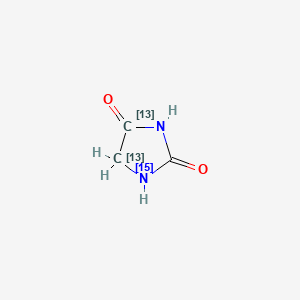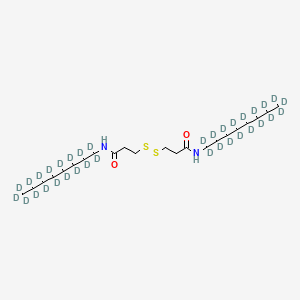
N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Di-(n-octyl-d17)-3,3’-dithiodipropionamide: is a chemical compound characterized by the presence of two n-octyl-d17 groups attached to a 3,3’-dithiodipropionamide core. This compound is notable for its use of deuterium, a stable isotope of hydrogen, which can be beneficial in various scientific applications, including studies involving isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Di-(n-octyl-d17)-3,3’-dithiodipropionamide typically involves the reaction of 3,3’-dithiodipropionic acid with n-octyl-d17 amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: N,N’-Di-(n-octyl-d17)-3,3’-dithiodipropionamide can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the dithiodipropionamide core can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the disulfide bond, yielding thiol derivatives.
Substitution: The amide groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: New amide or ester derivatives.
Scientific Research Applications
N,N’-Di-(n-octyl-d17)-3,3’-dithiodipropionamide has several applications in scientific research:
Chemistry: Used as a reagent in isotopic labeling studies to trace reaction pathways and mechanisms.
Biology: Employed in studies involving protein modification and labeling due to its ability to form stable amide bonds.
Medicine: Potential use in drug development and delivery systems, particularly in the design of deuterated drugs which may exhibit improved pharmacokinetic properties.
Industry: Utilized in the synthesis of specialty chemicals and materials, particularly those requiring isotopic labeling for analytical purposes.
Mechanism of Action
The mechanism by which N,N’-Di-(n-octyl-d17)-3,3’-dithiodipropionamide exerts its effects is primarily through its ability to form stable amide bonds and participate in redox reactions. The presence of deuterium can influence the compound’s reactivity and stability, making it a valuable tool in studies involving isotopic effects. The molecular targets and pathways involved depend on the specific application, such as protein labeling or drug development.
Comparison with Similar Compounds
N,N’-Di-(n-octyl)-3,3’-dithiodipropionamide: Similar structure but without deuterium labeling.
N,N’-Di-(n-hexyl-d17)-3,3’-dithiodipropionamide: Similar structure with shorter alkyl chains.
N,N’-Di-(n-octyl-d17)-3,3’-dithiodipropionamide: Similar structure with different isotopic labeling.
Uniqueness: N,N’-Di-(n-octyl-d17)-3,3’-dithiodipropionamide is unique due to its deuterium labeling, which can provide distinct advantages in isotopic labeling studies. The presence of deuterium can enhance the stability and alter the reactivity of the compound, making it particularly useful in applications requiring precise tracking and analysis.
Properties
IUPAC Name |
N-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecadeuteriooctyl)-3-[[3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecadeuteriooctylamino)-3-oxopropyl]disulfanyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44N2O2S2/c1-3-5-7-9-11-13-17-23-21(25)15-19-27-28-20-16-22(26)24-18-14-12-10-8-6-4-2/h3-20H2,1-2H3,(H,23,25)(H,24,26)/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,17D2,18D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSLUQLRQBLHJD-AITKEJORSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC(=O)CCSSCCC(=O)NCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])NC(=O)CCSSCCC(=O)NC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Hydrazino-s-triazolo[3,4-a]phthalazine](/img/structure/B563148.png)

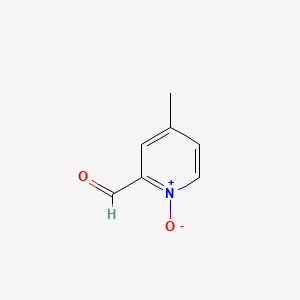
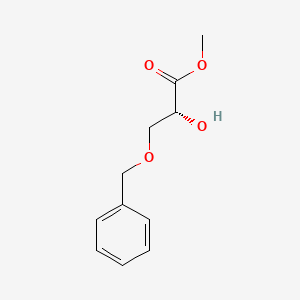
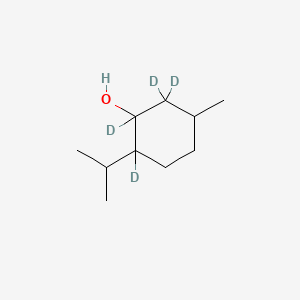
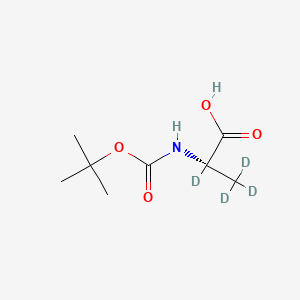
![2-Amino-3-methyl-9H-pyrido[2,3-b]indole-d3](/img/structure/B563160.png)
